2-(Bromomethyl)-5-ethylbenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-5-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Bromomethyl)-5-ethylbenzo[d]oxazole typically involves the bromination of a suitable precursor. One common method includes the reaction of 5-ethylbenzo[d]oxazole with bromomethylating agents under controlled conditions. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-(Bromomethyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Bromomethyl)-5-ethylbenzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
2-(Bromomethyl)-5-ethylbenzo[d]oxazole can be compared with other oxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chloromethylbenzo[d]oxazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(bromomethyl)-5-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-3-4-9-8(5-7)12-10(6-11)13-9/h3-5H,2,6H2,1H3 |
InChI Key |
SBHDUVBVDIIOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)CBr |
Origin of Product |
United States |
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